molecular formula C24H28N4O3S2 B6515921 2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 950273-64-0

2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6515921
CAS No.: 950273-64-0
M. Wt: 484.6 g/mol
InChI Key: LEILYEKRJFFMRM-UHFFFAOYSA-N
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Description

The compound “2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide” is a chemical compound with a molecular weight of 484.64 and a molecular formula of C24 H28 N4 O3 S2 . It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine moiety and a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, quinoxaline derivatives in general can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical and Chemical Properties Analysis

The compound has a logP value of 4.915, a logD value of 4.915, and a logSw value of -4.3848 . It has 10 hydrogen bond acceptors and 1 hydrogen bond donor .

Future Directions

Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . They can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market . This suggests that there is potential for further development and discovery of drugs containing quinoxaline and piperidine moieties.

Properties

IUPAC Name

2-(6-piperidin-1-ylsulfonylquinoxalin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-17(2)18-6-8-19(9-7-18)26-23(29)16-32-24-15-25-22-14-20(10-11-21(22)27-24)33(30,31)28-12-4-3-5-13-28/h6-11,14-15,17H,3-5,12-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEILYEKRJFFMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CN=C3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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